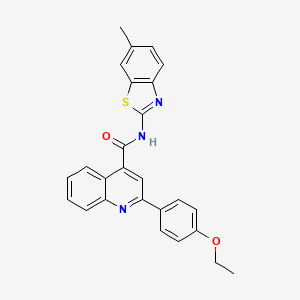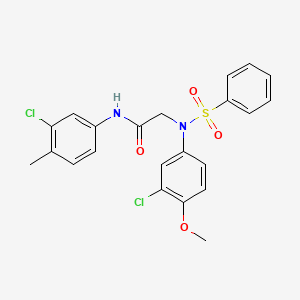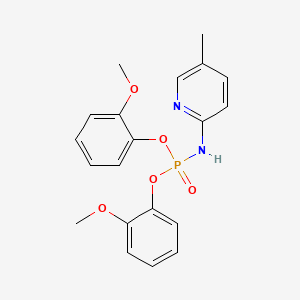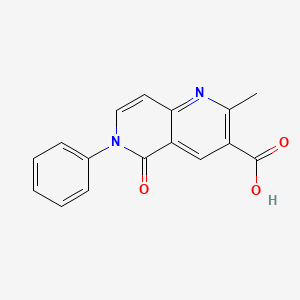
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide, also known as EMBQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMBQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The precise mechanism of action of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. One study found that 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. By inhibiting Akt activity, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has been found to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit low toxicity in animal studies, suggesting that it may be well-tolerated in humans. However, one limitation of using 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide. One area of interest is the development of new cancer therapies based on 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide or related compounds. Another potential direction is the investigation of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide's anti-inflammatory and anti-microbial properties for the treatment of inflammatory diseases and infections. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide and to identify potential side effects or toxicity concerns.
Méthodes De Synthèse
The synthesis of 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-bromoacetophenone to form 2-(4-ethoxyphenyl)-1-(2-bromoacetophenone)ethanone. This intermediate is then reacted with 6-methyl-2-mercaptobenzothiazole to form 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with chloroacetyl chloride. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition to its anti-cancer properties, 2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory and anti-microbial activities, making it a promising candidate for the treatment of inflammatory diseases and infections.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-3-31-18-11-9-17(10-12-18)23-15-20(19-6-4-5-7-21(19)27-23)25(30)29-26-28-22-13-8-16(2)14-24(22)32-26/h4-15H,3H2,1-2H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKHXKYRYWMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)

![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5144611.png)
